Specific Scientific Field: The specific scientific field is Neuroscience and Genetic Disorders .
Detailed Description of the Methods of Application or Experimental Procedures: In the studies, participants were stratified by methylation status and randomized to receive mavoglurant (25, 50, or 100 mg twice daily) or placebo over 12 weeks . In another study, 21 subjects received a single oral 15-mg dose of Mavoglurant .
Thorough Summary of the Results or Outcomes Obtained: Gradual and consistent behavioral improvements as measured by the abc-cfx scale were observed in the long-term .
Specific Scientific Field: The specific scientific field is Neurology and Movement Disorders .
Comprehensive and Detailed Summary of the Application: Mavoglurant was in phase II clinical trials for Levodopa-induced dyskinesia . Levodopa-induced dyskinesia is a common side effect of long-term treatment with levodopa in Parkinson’s disease .
Specific Scientific Field: The specific scientific field is Psychiatry and Addiction Medicine .
Comprehensive and Detailed Summary of the Application: In 2007, Novartis had conducted a clinical study to assess Mavoglurant’s ability to reduce cigarette smoking .
Thorough Summary of the Results or Outcomes Obtained: No results had been published up until now .
Specific Scientific Field: The specific scientific field is Psychiatry .
Comprehensive and Detailed Summary of the Application: Novartis was conducting a clinical trial with Mavoglurant on obsessive–compulsive disorder .
Specific Scientific Field: The specific scientific field is Pharmacokinetics .
Comprehensive and Detailed Summary of the Application: A study was conducted to develop and optimize a population whole-body physiologically-based pharmacokinetic (WBPBPK) model for Mavoglurant, to predict the impact of drug-drug interaction (DDI) and age on its pharmacokinetics .
Detailed Description of the Methods of Application or Experimental Procedures: The model was fitted to intravenous (IV) data from a clinical study in adults using a Bayesian approach . The optimized model was used together with a mechanistic absorption model for exploratory Monte Carlo simulations .
Thorough Summary of the Results or Outcomes Obtained: The population model provided a good description of both the median trend and variability in Mavoglurant plasma pharmacokinetics following IV administration in adults . The model can be used to predict plasma and brain (target site) concentration-time profiles following oral administration of various immediate-release formulations of Mavoglurant alone or when co-administered with other drugs, in adults as well as in children .
Specific Scientific Field: The specific scientific field is Pediatric Neurology and Genetic Disorders .
Comprehensive and Detailed Summary of the Application: A study was conducted to evaluate Mavoglurant pharmacokinetics after single and multiple oral administration in children with Fragile X Syndrome aged from 3 to 11 years .
Mavoglurant, also known by its developmental code AFQ-056, is a small molecule classified as a selective antagonist of the metabotropic glutamate receptor subtype 5. It belongs to the indole class of organic compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound's chemical formula is , and it has a molecular weight of approximately 313.397 g/mol . Mavoglurant has been investigated primarily for its potential therapeutic applications in neuropsychiatric conditions, particularly Fragile X syndrome and obsessive-compulsive disorder .
Mavoglurant is known to interact with metabotropic glutamate receptors, specifically acting as a negative allosteric modulator. This interaction alters the receptor's conformation and inhibits its signaling pathways, which are crucial for synaptic plasticity and neural network activity . The compound can also participate in various
The synthesis of mavoglurant involves several steps of chemical derivatization from lead compounds identified through high-throughput screening. Key steps include the formation of the indole structure and subsequent modifications to introduce functional groups that enhance its activity as a metabotropic glutamate receptor antagonist . Specific synthetic pathways have not been detailed extensively in available literature but typically involve standard organic synthesis techniques.
Mavoglurant has been investigated for various applications, primarily in treating neuropsychiatric disorders such as:
Interaction studies have focused on mavoglurant's binding affinity to the metabotropic glutamate receptor subtype 5. These studies have established its role as a negative allosteric modulator, providing insights into how it can influence synaptic transmission and plasticity. Additionally, pharmacokinetic studies indicate that mavoglurant is generally well tolerated with manageable side effects .
Mavoglurant shares its pharmacological profile with several other compounds that target metabotropic glutamate receptors. Here are some notable examples:
| Compound Name | Mechanism of Action | Clinical Status |
|---|---|---|
| Fenobam | Non-competitive mGluR5 antagonist | Investigational |
| CTEP | Positive allosteric modulator of mGluR5 | Investigational |
| N-(6-Methylpyridin-yl)-Substituted Aryl Amides | mGluR5 antagonists | Preclinical |
Mavoglurant is unique due to its selective action on the metabotropic glutamate receptor subtype 5, distinguishing it from other compounds that may target multiple receptor subtypes or exhibit broader pharmacological effects. Its specific focus on this receptor subtype makes it particularly relevant for conditions like Fragile X syndrome and obsessive-compulsive disorder where glutamatergic dysregulation plays a critical role .
Health Hazard;Environmental Hazard